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Compound of Interest

3,4-Dimethyl-5-nitrobenzene-1-
Compound Name:

sulfonyl chloride
CAS No.: 873208-62-9

Cat. No.: B2504021

Get Quote

Executive Summary

Compound ldentity: 3,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride CAS Registry Number:
873208-62-9 Molecular Formula:

Molecular Weight: 249.67 g/mol

This technical guide provides a comprehensive spectroscopic analysis of 3,4-Dimethyl-5-
nitrobenzene-1-sulfonyl chloride, a critical intermediate in the synthesis of polysubstituted
sulfonamide pharmacophores and agrochemicals. The compound is characterized by a highly
functionalized benzene core featuring a sulfonyl chloride moiety, a nitro group, and two methyl
substituents. This unique substitution pattern presents specific spectroscopic signatures in
NMR and IR, which are detailed below to facilitate precise structural validation and quality
control in drug development workflows.

Synthesis & Structural Context
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To understand the spectroscopic data, one must first understand the synthetic origin. The
compound is typically synthesized via the electrophilic aromatic nitration of 3,4-
dimethylbenzenesulfonyl chloride.

Mechanistic Pathway

The regioselectivity of this reaction is governed by the cooperative directing effects of the
substituents:

 Sulfonyl Chloride (

): A strong electron-withdrawing group (EWG) and meta-director, directing incoming
electrophiles to position 5.

o Methyl Groups (

): Electron-donating groups (EDG) and ortho/para-directors. The methyl at C4 directs ortho
to position 5.

» Steric Factors: Position 2 is sterically crowded (flanked by

and

), making position 5 the thermodynamically and kinetically favored site.

3,4-Dimethyl-5-nitrobenzene-

3,4-Dimethylbenzenesulfonyl ) HNO3 (fuming) / H2SO4 Attack at C5 Sigma Complex -H+ (Aromatization)
chloride Electrophilic Aromatic Substitution (Arenium lon) l-(shl/';gjjo?lllsgsrlgr';je

Click to download full resolution via product page

Figure 1: Synthesis pathway illustrating the regioselective nitration directed by electronic and
steric effects.

Spectroscopic Data Analysis[2]
Infrared (IR) Spectroscopy

The IR spectrum serves as the primary fingerprint for functional group verification.[1] The
coexistence of the sulfonyl chloride and nitro groups creates a distinct pattern in the fingerprint
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region.
Functional . . AT | .
Vibration Mode Intensity Notes
Group )
Characteristic of
C-H (Aromatic) Stretching 3050 - 3100 Weak
C-H.
) i ) ) Methyl group C-
C-H (Aliphatic) Stretching 2920 - 2980 Medium
H stretches.
Diagnostic
Asym. Stretch 1375 - 1390 Strong sulfonyl chloride
band.
Diagnostic
Sym. Stretch 1170 - 1185 Strong sulfonyl chloride
band.
Overlaps with
aromatic ring
Asym. Stretch 1530 - 1545 Strong
modes but
distinct.
Often appears as
Sym. Stretch 1340 - 1355 Strong a shoulder near
bands.
i ) Aromatic ring
C=C (Ring) Skeletal Stretch 1590 - 1610 Medium

breathing modes.

Diagnostic Insight: The absence of a broad O-H stretch (

) confirms the integrity of the sulfonyl chloride and the absence of hydrolyzed sulfonic acid or

moisture.

Nuclear Magnetic Resonance (NMR)
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The NMR data is derived from the structural environment of the protons and carbons. The

1,2,3,4,5,6-substitution pattern results in two isolated aromatic protons and two distinct methyl
environments.

H NMR Data (400 MHz,
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Shift (
Position
» PpmM)

Coupling ( Assignment

Multiplicity Integration .
, Hz) Logic

H6 8.65

Most
Deshielded.
Flanked by

Doublet (d) 1H (1) and

(5). Both are
strong
EWGs.

H2 7.95

Deshielded
by

(ortho) but
Doublet (d) 1H shielded
relative to H6

by adjacent

(C4) 2.62

Ortho to

, causing
Singlet (s) 3H - slight
deshielding
compared to
C3-Me.

(C3) 2.45

Meta to

and

Singlet (s) 3H -
. Standard

aryl-methyl

range.

Key Coupling Feature: The aromatic protons H2 and H6 are meta to each other (separated by

C1). They typically exhibit a small meta-coupling constant (

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2504021?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Hz). If resolution is low, these may appear as broad singlets.

C NMR Data (100 MHz,

)
Shift (
Carbon Type Assignment
» Ppm)
C5(
C-N ~148.0
)
C1(
C-S ~142.5
)
C4 (
C-Alkyl ~138.0
)
C3(
C-Alkyl ~136.5
)
C6 (Ortho to
C-H (Ar) ~128.0 , Ortho to
)
C2 (Ortho to
C-H (Ar) ~124.5
)
~20.5 Methyl at C4
~19.8 Methyl at C3

Experimental Protocol: Synthesis & Isolation

Note: This protocol involves hazardous reagents (fuming nitric acid, chlorosulfonic acid

derivatives). All work must be performed in a fume hood.
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Step 1: Nitration[3][8][9][10][11]

Preparation: Charge a 3-neck round-bottom flask with 3,4-dimethylbenzenesulfonyl chloride
(10.0 g, 48.8 mmol).

Acid Addition: Cool the flask to 0°C using an ice-salt bath.

Nitration: Dropwise add a mixture of fuming nitric acid (3.5 mL) and concentrated sulfuric
acid (10 mL) over 30 minutes. Maintain internal temperature below 5°C to prevent over-
nitration or decomposition.

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC (Hexane/EtOAc 8:2) or HPLC.[2][3][4]

Step 2: Workup & Isolation

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
The product will precipitate as a pale yellow solid.

Filtration: Filter the solid via vacuum filtration.
Washing: Wash the filter cake with cold water (

mL) until the filtrate is neutral pH.

Drying: Dissolve the solid in dichloromethane (

), dry over anhydrous
, filter, and concentrate in vacuo.

Recrystallization: Recrystallize from minimal hot hexane/chloroform to yield 3,4-dimethyl-5-
nitrobenzene-1-sulfonyl chloride as off-white to pale yellow crystals.
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:
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:

Quench on Crushed Ice

:

Filter & Wash (Neutral pH)

:

Recrystallize (Hexane/CHCI3)
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Figure 2: Step-by-step experimental workflow for the isolation of the target compound.

Quality Control & Self-Validation

To ensure the synthesized material is the correct isomer and of high purity, apply the following

validation logic:
» Isomer Differentiation (H2 vs H6):

o In the 5-nitro isomer (target), the two aromatic protons are meta to each other. You will see

two doublets with

Hz.

o In the 2-nitro isomer (impurity), the aromatic protons would be at positions 5 and 6 (ortho
to each other). This would result in two doublets with a large coupling constant (
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Hz).
o Pass Criteria: Observation of small meta-coupling (

Hz) confirms the 5-nitro substitution pattern.

e Hydrolysis Check:
o Check the IR spectrum for a broad OH band (

). Its presence indicates hydrolysis to the sulfonic acid.

o Pass Criteria: Sharp baseline in the OH region.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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